molecular formula C11H13N3 B13075659 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole

Cat. No.: B13075659
M. Wt: 187.24 g/mol
InChI Key: KHKSROAUECNFON-UHFFFAOYSA-N
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Description

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a tricyclic heterocyclic compound featuring a pyrimidine ring fused to an indazole core with a methyl substituent at the 3-position. While the trifluoromethylated analogs have been extensively studied (e.g., 2-trifluoromethyl derivatives), the 3-methyl variant offers distinct electronic and steric properties, making it a valuable candidate for structure-activity relationship (SAR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 3-methylindazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process.

For example, a typical synthetic route might involve:

    Starting Materials: 3-methylindazole and a pyrimidine derivative.

    Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide.

    Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Conditions: Elevated temperatures (100-150°C) to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Cyclocondensation Reactions

Reaction Overview
Cyclocondensation with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions forms trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives. This reaction proceeds via nucleophilic attack of the 3-amino group on the β-ketoester, followed by cyclization .

Key Parameters

ComponentDetails
Reactants 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole, ethyl 4,4,4-trifluoroacetoacetate
Catalyst Polyphosphoric acid (H₃PO₄)
Solvent Methanol
Conditions Reflux at 65–70°C for 24 h under argon
Yield Range 35–75% (dependent on substituent electronic effects)

Notable Findings

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the indazole scaffold reduce cyclocondensation yields (48–65%) compared to unsubstituted analogs (75%) .

  • Steric hindrance from bulky substituents minimally impacts reaction efficiency .

Halogenation Reactions

Reaction Overview
Chlorination at the C-4 position using phosphorus oxychloride (POCl₃) produces 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives, which serve as intermediates for further functionalization .

Key Parameters

ComponentDetails
Reactants 2-Trifluoromethylpyrimido[1,2-b]indazol-4-one
Reagent POCl₃ (excess)
Conditions Reflux at 110°C for 3 h
Yield Range 70–98% (higher yields for electron-deficient substrates)

Notable Findings

  • Chlorination proceeds quantitatively for substrates with electron-withdrawing groups (e.g., -Cl, -CF₃) .

  • Reaction time is reduced to 2 h for nitro-substituted derivatives due to enhanced electrophilicity .

Suzuki-Miyaura Cross-Coupling

Reaction Overview
Palladium-catalyzed coupling of 4-chloro derivatives with arylboronic acids introduces aromatic substituents at the C-4 position .

Key Parameters

ComponentDetails
Catalyst PdCl₂(PPh₃)₂ (10 mol%)
Base Na₂CO₃ (3 equiv.)
Solvent Dioxane/H₂O (4:1)
Conditions 90°C for 1 h
Yield Range 82-89%

Notable Findings

  • Electron-rich boronic acids (e.g., 4-methoxyphenyl) exhibit higher reactivity .

  • Sterically hindered substrates require longer reaction times but maintain high yields .

Nucleophilic Aromatic Substitution

Reaction Overview
The chlorine atom at C-4 undergoes substitution with amines under basic conditions, enabling diversification of the pyrimidoindazole core .

Key Parameters

ComponentDetails
Reagents Primary/secondary amines, Et₃N (2 equiv.)
Solvent Ethanol
Conditions Reflux for 2 h
Yield Range 52–78% (higher for cyclic amines like pyrrolidine)

Notable Findings

  • Morpholine and benzylamine derivatives form stable products without side reactions .

  • Reactions with aliphatic amines require stoichiometric base for complete conversion .

Oxidation and Reduction

Oxidation

  • Reagents : KMnO₄ in acidic medium.

  • Products : Hydroxylated derivatives at the pyrimidine ring.

Reduction

  • Reagents : LiAlH₄ in anhydrous ether.

  • Products : Partially reduced tetrahydropyrimidoindazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of synthesized derivatives demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression in cancer cells .

Antimicrobial Properties
Research has indicated that derivatives of this compound possess antimicrobial properties. They have been tested against a range of bacterial strains and fungi, showing effective inhibition of growth. This makes them potential candidates for developing new antimicrobial agents in the face of rising antibiotic resistance .

Neuroprotective Effects
Some studies suggest that this compound may have neuroprotective effects. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress in experimental models. This property could be beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry
this compound can act as a building block in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications including coatings, adhesives, and composite materials due to their improved performance characteristics compared to traditional polymers .

Fluorescent Materials
The compound has also been investigated for its potential use in fluorescent materials. Its unique electronic properties allow it to be incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research indicates that it can enhance light emission efficiency when used as a dopant in polymer matrices .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Significant cytotoxicity against multiple cancer cell lines; apoptosis induction observed.
Antimicrobial Properties Effective against various bacterial strains; potential for new antimicrobial agents.
Neuroprotective Effects Inhibition of neuroinflammation; protection against oxidative stress in neuronal cells.
Polymer Chemistry Enhanced thermal stability and mechanical properties in novel polymer formulations.
Fluorescent Materials Improved light emission efficiency in OLED applications.

Mechanism of Action

The mechanism by which 3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituent (Position) Electronic Effects Key Synthetic Routes Biological Relevance
3-Methyl-pyrimidoindazole Methyl (C-3) Electron-donating Cyclocondensation of 3-aminoindazoles with methyl-containing ketoesters (hypothetical route, inferred from ) Potential MAO-B inhibition, anticancer activity (analogous to )
2-Trifluoromethyl-pyrimidoindazole CF₃ (C-2) Strong electron-withdrawing Cyclocondensation with ethyl trifluoroacetoacetate (MeOH/H₃PO₄, reflux) Enhanced metabolic stability, biofilm inhibition (e.g., 4c: 79% yield, S. aureus activity )
4-Amino-2-trifluoromethyl-pyrimidoindazole NH₂ (C-4), CF₃ (C-2) Electron-withdrawing (CF₃), basic (NH₂) SNAr reactions with thiols or amines Anticancer activity (A-549 cell lines )
Tetrazo[1,2-b]indazole N-rich tetrazo ring Planar, π-conjugated Pd-catalyzed Liebeskind–Srogl cross-coupling Optoelectronic applications (tunable redox properties)
Imidazo[1,2-b]indazole Five-membered imidazole Moderate electron density Cu-catalyzed cascade C–N coupling/C–H amination Underexplored bioactivity

Key Observations:

  • Electronic Effects: The 3-methyl group’s electron-donating nature contrasts sharply with the electron-withdrawing trifluoromethyl group, influencing reactivity in functionalization reactions (e.g., Suzuki-Miyaura coupling proceeds efficiently in trifluoromethyl derivatives due to CF₃’s stabilization of intermediates ).
  • Synthetic Flexibility: Trifluoromethylated derivatives exhibit broader substrate scope (46 examples, 46–93% yields ), while methyl analogs may face steric limitations in cross-coupling reactions.
  • Biological Performance: Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in biofilm-inhibitory 4c (79% yield, MIC < 1 µg/mL ). Methyl groups, though less studied, may improve solubility while retaining affinity for targets like MAO-B .

Functionalization Potential

  • Trifluoromethyl Derivatives: Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-methoxyphenyl: 93% yield ). SNAr reactions with alkoxides/phenoxides (Scheme 7 ).
  • 3-Methyl Derivatives (Hypothetical): Predicted compatibility with cross-coupling but lower yields due to reduced electronic activation. Limited SNAr reactivity compared to CF₃ analogs.

Biological Activity

3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse sources.

  • Molecular Formula : C11_{11}H13_{13}N3_3
  • Molecular Weight : 187.24 g/mol
  • CAS Number : 1698532-07-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have focused on developing efficient synthetic routes that yield high purity and yield of the compound. For example, the condensation of appropriate indazole derivatives under specific conditions has been reported to produce this compound effectively .

Antimicrobial Activity

Research indicates that pyrimido[1,2-b]indazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria and found that certain substitutions enhanced their efficacy. For instance, compounds with electron-withdrawing groups showed improved antibacterial activity compared to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Table 1 summarizes findings from key studies on its anticancer activity.

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54918Inhibition of proliferation

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. A study indicated that it could mitigate oxidative stress-induced neuronal damage in vitro. This effect was attributed to its ability to scavenge free radicals and modulate signaling pathways involved in neuroinflammation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by Kathrotiya and Patel synthesized a series of pyrimido derivatives and evaluated their antimicrobial activity using the broth microdilution method. The results showed that specific derivatives exhibited MIC values significantly lower than standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Anticancer Activity

In a recent investigation published in the Journal of Medicinal Chemistry, researchers assessed the anticancer effects of various pyrimido derivatives on human cancer cell lines. The study revealed that modifications at the C-4 position led to enhanced cytotoxicity against breast and lung cancer cells .

Q & A

Q. What are the established synthetic methodologies for 3-methylpyrimido[1,2-b]indazole derivatives?

Basic Research Focus
The core scaffold is typically synthesized via cyclocondensation of 3-aminoindazole derivatives with trifluoromethylated β-ketoesters. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts regioselectively with 3-aminoindazoles under reflux conditions, yielding pyrimido[1,2-b]indazol-4(1H)-ones with yields ranging from 35% to 75% . Subsequent chlorination using POCl₃ converts these intermediates into 4-chloro derivatives (e.g., 3a–h ) in gram-scale syntheses (70–98% yields) .

Q. How can Suzuki–Miyaura cross-coupling be optimized for functionalizing 4-chloro-pyrimido[1,2-b]indazoles?

Advanced Methodological Consideration
The C-4 chloro group in derivatives like 3a–h is reactive in palladium-catalyzed cross-coupling. Using PdCl₂(PPh₃)₂ (10 mol%), Na₂CO₃ (3 eq.), and dioxane/H₂O (4:1) at 90°C for 1 h, arylation with boronic acids (e.g., 4-methoxyphenylboronic acid) achieves C-4 functionalization. Electron-withdrawing substituents (e.g., NO₂, CF₃) on the indazole ring slightly reduce yields due to electronic effects .

Q. What strategies enable regioselective synthesis of 2- vs. 4-substituted derivatives?

Advanced Synthetic Challenge
Regioselectivity is controlled by catalytic systems. For instance, 3-aminoindazoles reacting with ynals under iodine-DMSO mediation yield 2,3- or 2,4-disubstituted derivatives via substrate-controlled [4+2] cyclization. Switching to metal-free conditions with N-iodosuccinimide (NIS) in DCM at room temperature selectively produces 4-iodo derivatives (55–82% yields) .

Q. How are pyrimido[1,2-b]indazoles evaluated for biological activity?

Translational Research Focus
Derivatives are screened against targets like monoamine oxidase B (MAO-B) and bacterial biofilms. For example, select compounds inhibit MAO-B reversibly and competitively (IC₅₀ < 100 nM) without cytotoxicity in SH-SY5Y cells, suggesting neuroprotective potential . Indolenine-substituted analogs exhibit antibiofilm activity against Staphylococcus aureus (MSSA/MRSA) at sub-MIC concentrations (≤6.25 µg/mL) .

Q. What analytical techniques validate structural and electronic properties?

Basic Characterization
1H/13C NMR, X-ray crystallography, and HRMS are standard for structural confirmation. DFT studies correlate electronic profiles (e.g., CF₃ groups) with reactivity in cross-coupling. Thermogravimetric analysis (TGA) assesses thermal stability, critical for scaling reactions .

Q. How are contradictions in reaction yields resolved across studies?

Data Interpretation Challenge
Discrepancies arise from substituent effects. For example, electron-withdrawing nitro groups reduce yields in cyclocondensation (65% for 2e ) but enhance chlorination efficiency (98% for 3b ). Systematic variation of substrates under standardized conditions clarifies these trends .

Q. What green chemistry approaches improve sustainability?

Advanced Methodology
Additive-free, one-pot syntheses using NIS in DCM at ambient conditions reduce waste. I₂-DMSO-mediated cyclizations achieve atom economy (70–92% yields) with minimal solvent use .

Q. What mechanisms underlie MAO-B inhibition by pyrimidoindazoles?

Advanced Pharmacological Inquiry
Docking studies suggest competitive inhibition via π-π stacking and hydrogen bonding with MAO-B’s flavin cofactor. Neuroprotection is attributed to reduced oxidative stress in dopaminergic neurons .

Q. How can structural diversity be maximized in derivative libraries?

Library Design Strategy
Leverage cross-coupling (Suzuki, Sonogashira) and post-functionalization (e.g., nitro reduction, amidation) on the C-4 and C-2 positions. Gram-scale chlorination (e.g., 3a–h ) enables diversification into >60 analogs, including fused polyheterocycles .

Q. Do pyrimido[1,2-b]indazoles exhibit photophysical properties?

Emerging Research Frontier
Certain derivatives, like 4q , display aggregation-induced emission (AIE) without modification, useful in bioimaging. Photophysical studies (e.g., fluorescence quantum yield) guide applications in optoelectronics .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydropyrimido[1,2-b]indazole

InChI

InChI=1S/C11H13N3/c1-8-6-12-11-9-4-2-3-5-10(9)13-14(11)7-8/h2-5,8,12H,6-7H2,1H3

InChI Key

KHKSROAUECNFON-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C3C=CC=CC3=NN2C1

Origin of Product

United States

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